4-hydroxy-4,6a,6b,9,9,12a,14b-heptamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one
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Overview
Description
The compound “4-hydroxy-4,6a,6b,9,9,12a,14b-heptamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one” is a chemical compound with a complex structure . It is available for purchase from certain chemical suppliers.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. Information such as molar weight and SMILES code are mentioned , but other properties like density, boiling point, and melting point are not provided.Scientific Research Applications
Synthesis and Chemical Transformations
- Derivative Synthesis : A derivative of 10-deacetylbaccatin III, related to the compound , was obtained through specific chemical transformations, indicating potential for similar synthetic applications (Chiaroni et al., 1995).
- Oxidation Studies : Research on oxidation of related compounds, such as vitamin E model compounds, could suggest potential for similar oxidative behavior in the compound of interest (Suarna et al., 1992).
Chemical Reactions and Molecular Behavior
- Thermal Fragmentation : Studies on 4-hydroxy-1,3-oxazin-6-ones reveal insights into thermal fragmentation behaviors, which could be relevant for understanding the thermal stability and reactions of the specified compound (George et al., 2007).
- Receptor Ligand Synthesis : The synthesis of certain dihydro-indene derivatives provides a template for the creation of receptor ligands, suggesting potential applications in receptor studies for the compound (Claudi et al., 1996).
Pharmacological Research
- Pharmacological Activity : The synthesis and testing of related compounds for pharmacological activities, such as anti-inflammatory or analgesic effects, imply potential research avenues for the compound in the query (Reimann et al., 1990).
Molecular Structure Analysis
- Crystal Structure Analysis : Studies like the crystal structure analysis of similar compounds can offer insights into the structural properties and potential for crystalline form analysis of the specified compound (Lu et al., 2011).
Biological Activities
- Anticancer Evaluation : Synthesis and evaluation of similar derivatives for anticancer properties suggest potential areas of research for anticancer activities of the compound (Bekircan et al., 2008).
Novel Compound Synthesis
- Synthesis of Novel Compounds : Research on the synthesis of compounds with similar structures provides a basis for exploring the synthesis of novel compounds using the compound (Saito et al., 1962).
Properties
IUPAC Name |
4-hydroxy-4,6a,6b,9,9,12a,14b-heptamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-24(2)14-8-15-25(3)19(24)11-17-27(5)20(25)9-10-21-26(4)16-13-23(30)29(7,31)22(26)12-18-28(21,27)6/h19-22,31H,8-18H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSYKNUUKPIYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)O)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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